molecular formula C16H18FN3O3S B358564 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine CAS No. 879064-54-7

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine

Cat. No.: B358564
CAS No.: 879064-54-7
M. Wt: 351.4g/mol
InChI Key: RHWVKYICSYONNW-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methoxy group, a sulfonyl group, a pyridine ring, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multiple steps. One common route starts with the preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride, which is then reacted with 4-pyridin-2-yl-piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine and methoxy groups can enhance binding affinity and specificity. The piperazine and pyridine rings contribute to the overall stability and solubility of the compound, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a fluorine atom enhances its potential as a versatile reagent and a bioactive molecule .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWVKYICSYONNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332305
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879064-54-7
Record name 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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